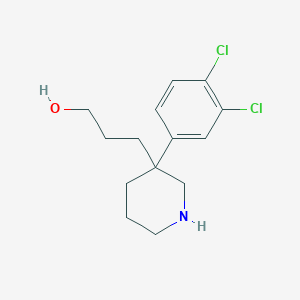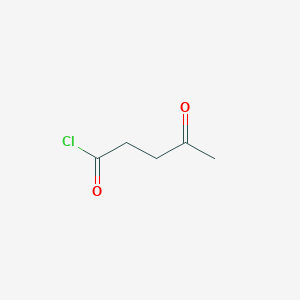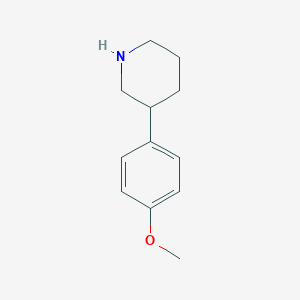![molecular formula C15H18O5 B178395 8-(苯并[d][1,3]二氧杂环-5-基)-1,4-二氧杂螺[4.5]癸环-8-醇 CAS No. 150019-56-0](/img/structure/B178395.png)
8-(苯并[d][1,3]二氧杂环-5-基)-1,4-二氧杂螺[4.5]癸环-8-醇
描述
8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol, also known as 8-BDD, is a dioxaspirodecane-based compound that has been gaining attention in the scientific community due to its potential applications in organic synthesis, drug design, and biochemistry. 8-BDD has several unique properties that make it a promising compound for further research.
科学研究应用
苯并呋喃衍生物的抗菌特性
研究突出了苯并呋喃及其衍生物(包括与8-(苯并[d][1,3]二氧杂环-5-基)-1,4-二氧杂螺[4.5]癸环-8-醇结构相关的化合物)在抗菌治疗中的潜力。苯并呋喃化合物存在于天然和合成来源中,具有广泛的生物和药理应用。由于其独特的结构特征,这些化合物一直是旨在开发新型抗菌剂的药物发现工作的重点。苯并呋喃衍生物对各种微生物的有效性表明了它们在治疗微生物疾病中的用途,突出了该支架在抗菌药物开发领域的潜力 (Hiremathad et al., 2015).
在抗癌研究中的潜力
苯并呋喃衍生物的探索延伸到抗癌研究,其中特定的化合物表现出显着的细胞毒性。与一些当代抗癌药物相比,这些分子表现出更大的肿瘤选择性毒性,突出了它们作为新型抗肿瘤剂的潜力。它们的作用模式包括诱导细胞凋亡、产生活性氧、激活半胱天冬酶和调节线粒体功能。这种有希望的活性,加上在临床前模型中良好的毒性特征,使苯并呋喃衍生物成为癌症治疗中进一步评估的候选药物 (Hossain et al., 2020).
在解毒过程中的应用
某些细菌菌株(包括益生菌和乳酸菌)在苯并[a]芘等有害化合物解毒中的作用已经得到研究。这些细菌表现出与食物中的致癌污染物结合并将其去除的能力,这表明了一种减少接触此类化合物的新方法。这种机制可以应用于食品加工和制药行业,利用益生菌细胞技术来获得环境和健康益处。这些细菌细胞有效去除苯并[a]芘,强调了在各种工业应用中使用此类生物方法进行解毒的潜力 (Shoukat, 2020).
属性
IUPAC Name |
8-(1,3-benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c16-14(3-5-15(6-4-14)19-7-8-20-15)11-1-2-12-13(9-11)18-10-17-12/h1-2,9,16H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYRZRKIOHFLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C3=CC4=C(C=C3)OCO4)O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448171 | |
| Record name | 8-(2H-1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |
CAS RN |
150019-56-0 | |
| Record name | 8-(2H-1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

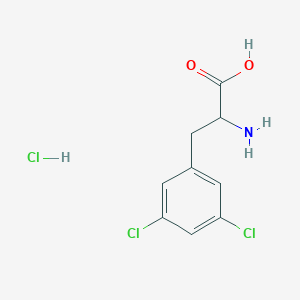
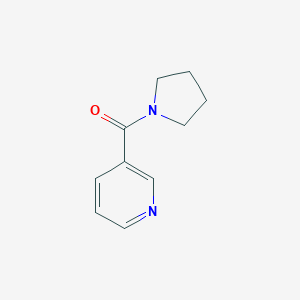
![1-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B178317.png)
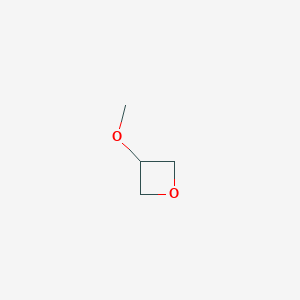
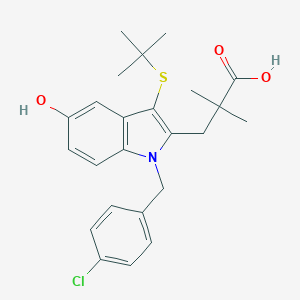
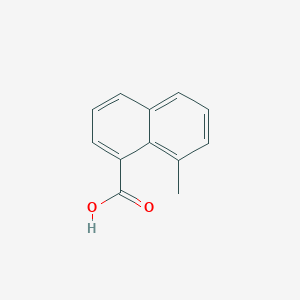
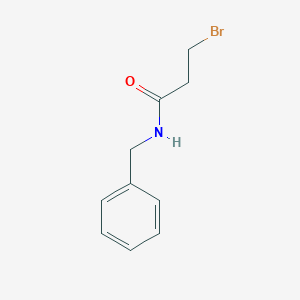
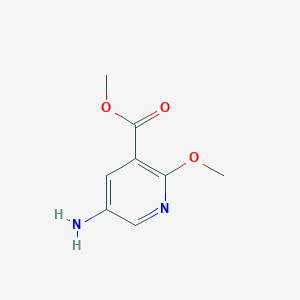
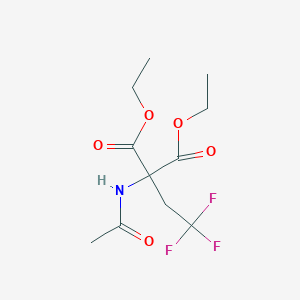
![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)
